molecular formula C6H10N4O4 B14574663 N~1~,N~1'~-(Ethane-1,2-diyl)diethanediamide CAS No. 61273-23-2

N~1~,N~1'~-(Ethane-1,2-diyl)diethanediamide

Cat. No.: B14574663
CAS No.: 61273-23-2
M. Wt: 202.17 g/mol
InChI Key: BOTILBSSKLWWTR-UHFFFAOYSA-N
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Description

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide is a chemical compound with the molecular formula C6H14N2O2. It is an organic compound that belongs to the class of amides. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with N,N’-dimethylformamide (DMF) in the presence of cadmium acetate and 3-carboxyphenylboronic acid as catalysts. The reaction is conducted at 100°C, resulting in the formation of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide .

Industrial Production Methods

Industrial production of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide.

Scientific Research Applications

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)diformamide: Similar in structure but differs in functional groups.

    Ethane-1,2-dithiol: Contains sulfur atoms instead of nitrogen and oxygen.

    Ethane-1,2-diimine: Contains imine groups instead of amide groups.

Uniqueness

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide is unique due to its specific amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its role as a catalyst in organic reactions further highlight its uniqueness.

Properties

CAS No.

61273-23-2

Molecular Formula

C6H10N4O4

Molecular Weight

202.17 g/mol

IUPAC Name

N'-[2-(oxamoylamino)ethyl]oxamide

InChI

InChI=1S/C6H10N4O4/c7-3(11)5(13)9-1-2-10-6(14)4(8)12/h1-2H2,(H2,7,11)(H2,8,12)(H,9,13)(H,10,14)

InChI Key

BOTILBSSKLWWTR-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)N)NC(=O)C(=O)N

Origin of Product

United States

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